molecular formula C62H77F2N9O12S4 B2680213 PROTAC BRD4 degrader for PAC-1 CAS No. 2417370-39-7

PROTAC BRD4 degrader for PAC-1

Cat. No.: B2680213
CAS No.: 2417370-39-7
M. Wt: 1306.59
InChI Key: SCOQCGGMHFUNNF-FDTYQFAOSA-N
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Description

PROTAC BRD4 degrader for PAC-1 is a chimeric compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is a part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins. The compound is particularly significant in the study of biomolecular condensates and has shown potential in various scientific research applications .

Preparation Methods

The synthesis of PROTAC BRD4 degrader for PAC-1 involves the conjugation of a BRD4 degrader, such as GNE-987, with a disulfide-containing linker. The synthetic route typically includes the following steps:

For industrial production, the process may involve scaling up the synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and reagents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .

Chemical Reactions Analysis

PROTAC BRD4 degrader for PAC-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PROTAC BRD4 degrader for PAC-1 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study protein degradation and the dynamics of biomolecular condensates.

    Biology: The compound is employed to investigate the role of BRD4 in various biological processes, including transcription regulation and cell signaling.

    Medicine: It has potential therapeutic applications in the treatment of diseases associated with abnormal BRD4 activity, such as cancer.

    Industry: The compound can be used in the development of new drugs and therapeutic strategies targeting BRD4 .

Mechanism of Action

The mechanism of action of PROTAC BRD4 degrader for PAC-1 involves the following steps:

This process effectively reduces the levels of BRD4 in the cell, thereby modulating its activity and downstream effects.

Comparison with Similar Compounds

PROTAC BRD4 degrader for PAC-1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific design for PAC-1, which enhances its selectivity and effectiveness in targeting BRD4 .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising approach in targeted protein degradation, offering advantages over traditional small-molecule inhibitors. The compound "PROTAC BRD4 degrader for PAC-1" is a specific PROTAC designed to target the BRD4 protein, which is implicated in various cancers and other diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The this compound operates through a bifunctional mechanism, where one ligand binds to the target protein (BRD4) and the other binds to an E3 ubiquitin ligase, facilitating ubiquitination and subsequent degradation of BRD4 via the proteasome pathway. This mechanism is critical for its therapeutic potential, particularly in overcoming resistance seen with conventional inhibitors.

Key Components

  • Target Protein : BRD4
  • E3 Ligase : VHL (Von Hippel-Lindau tumor suppressor)
  • Linker : Disulfide-containing linker that connects the two ligands.

Biological Activity and Efficacy

Recent studies have demonstrated that the this compound exhibits significant biological activity against various cancer cell lines. The compound's efficacy was evaluated through multiple assays measuring its impact on cell viability and proliferation.

Case Studies

  • In vitro Studies : In experiments using acute myeloid leukemia (AML) cell lines such as MV4-11 and HL-60, treatment with the PROTAC led to a marked reduction in BRD4 levels and inhibited cell proliferation significantly.
  • In vivo Studies : Mouse models treated with the PROTAC showed reduced tumor growth rates compared to controls, indicating its potential as an effective therapeutic agent.

Quantitative Analysis

The degradation potency of the PROTAC was quantified using various metrics such as DC50 (the concentration required for 50% degradation) and Dmax (maximum degradation depth).

CompoundDC50 (nM)Dmax (%)Cell Line
PROTAC PAC-120 - 50~100MV4-11
MZ130 pM~100HL-60
dBET6500 nM~40K562

Proteasomal Dependency

The degradation induced by the PROTAC was shown to be dependent on the proteasome, as inhibition of proteasomal activity using MG132 rescued BRD4 levels. This confirms that the compound effectively utilizes the ubiquitin-proteasome system for targeted degradation.

Safety and Off-target Effects

While evaluating safety profiles, it was found that at higher concentrations, off-target effects could occur, leading to unspecific degradation of other proteins. Careful optimization of dosing is essential to minimize these effects while maximizing therapeutic benefits.

Properties

IUPAC Name

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQCGGMHFUNNF-FDTYQFAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H77F2N9O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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